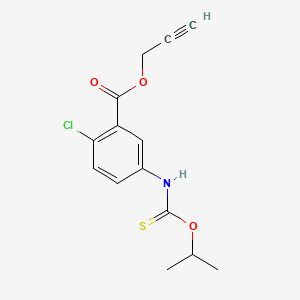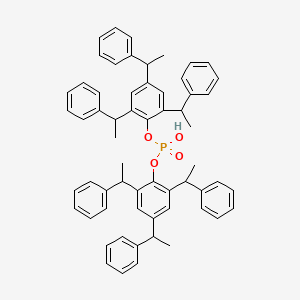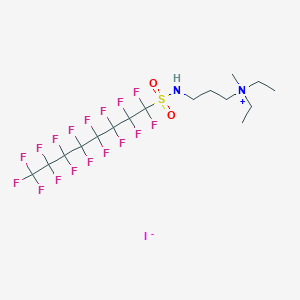![molecular formula C16H19BrO2 B12684898 2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 93963-30-5](/img/structure/B12684898.png)
2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 ensures the precise formulation of these active ingredients along with other inert components to achieve the desired preservative properties .
Analyse Des Réactions Chimiques
ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:
Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolones to their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ProClin 300 has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure the accuracy of diagnostic tests.
Industry: Utilized in the formulation of industrial products such as paints, adhesives, and coatings to prevent microbial growth and spoilage
Mécanisme D'action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components penetrate the cell membranes of microbes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the depletion of adenosine triphosphate (ATP) and the eventual death of the microbial cells .
Comparaison Avec Des Composés Similaires
ProClin 300 is unique in its combination of broad-spectrum antimicrobial activity, low toxicity, and compatibility with various reagents and enzymes. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
ProClin 950: A preservative with a higher concentration of active ingredients, used in applications requiring stronger antimicrobial activity.
Kathon CG: A widely used preservative in personal care products, containing a mixture of isothiazolones similar to those in ProClin 300
ProClin 300 stands out due to its balanced formulation, making it suitable for a wide range of applications without compromising the stability and functionality of the products it is used in.
Propriétés
Numéro CAS |
93963-30-5 |
|---|---|
Formule moléculaire |
C16H19BrO2 |
Poids moléculaire |
323.22 g/mol |
Nom IUPAC |
2-bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19BrO2/c17-8-9-19-15(18)16(13-4-2-1-3-5-13)11-12-6-7-14(16)10-12/h1-5,12,14H,6-11H2 |
Clé InChI |
BQKFZAGPKKRDNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2(C3=CC=CC=C3)C(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


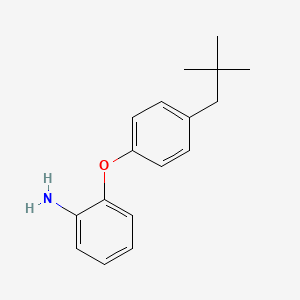
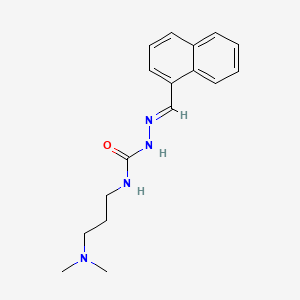

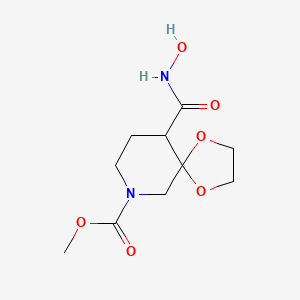

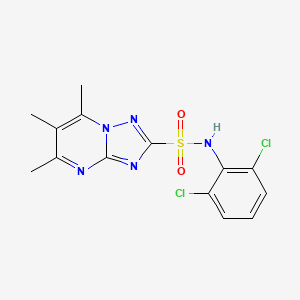
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
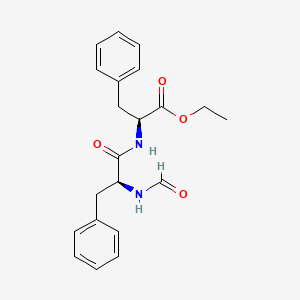

![2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane](/img/structure/B12684861.png)
